(4Z)-4-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
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Overview
Description
(4Z)-4-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a complex arrangement of phenyl, oxazole, and phenoxyethoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxyethoxy intermediate: This step involves the reaction of 2-phenoxyethanol with 5-chloro-2-bromobenzene under basic conditions to form 5-chloro-2-(2-phenoxyethoxy)benzene.
Condensation reaction: The intermediate is then subjected to a condensation reaction with benzaldehyde in the presence of a base to form the corresponding benzylidene derivative.
Cyclization: The final step involves the cyclization of the benzylidene derivative with phenyl isocyanate to form the oxazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4Z)-4-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4Z)-4-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
- (4Z)-4-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-thiazol-5-one
- (4Z)-4-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-imidazol-5-one
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and efficacy in various applications.
Properties
IUPAC Name |
(4Z)-4-[[5-chloro-2-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c25-19-11-12-22(29-14-13-28-20-9-5-2-6-10-20)18(15-19)16-21-24(27)30-23(26-21)17-7-3-1-4-8-17/h1-12,15-16H,13-14H2/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANSYIWERXYQRK-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)Cl)OCCOC4=CC=CC=C4)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=C(C=CC(=C3)Cl)OCCOC4=CC=CC=C4)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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